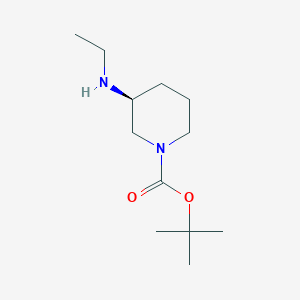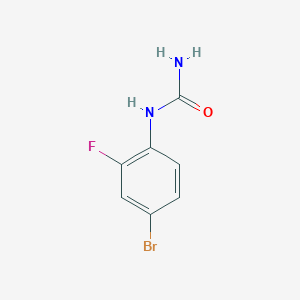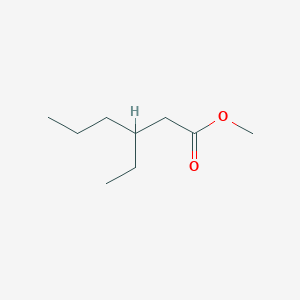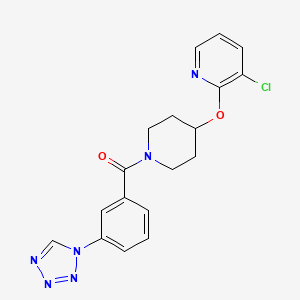
Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate is a chemical compound that belongs to the class of azido esters. It is a colorless liquid used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique structure, which includes an azido group (-N3) attached to a methyl ester, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate typically involves the reaction of 2,4-dimethylbenzaldehyde with methyl acrylate in the presence of a base to form the corresponding α,β-unsaturated ester. This intermediate is then treated with sodium azide (NaN3) under suitable conditions to introduce the azido group . The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.
化学反応の分析
Types of Reactions
Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions: The compound can undergo 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Hydrogen Gas (H2) and Catalysts: Used for reduction reactions.
Copper(I) Catalysts: Used in click chemistry for cycloaddition reactions.
Major Products Formed
1,2,3-Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of the azido group.
科学的研究の応用
Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of biological pathways and as a precursor for bioactive molecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of triazole-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate involves its ability to participate in cycloaddition reactions, forming stable triazole rings. These triazoles can interact with various molecular targets, including enzymes and receptors, modulating their activity . The azido group also allows for bioorthogonal labeling, enabling the study of biological processes without interfering with native biochemical pathways .
類似化合物との比較
Similar Compounds
- Methyl 2-azido-3-phenylprop-2-enoate
- Methyl 2-azido-3-(4-methoxyphenyl)prop-2-enoate
- Methyl 2-azido-3-(3,4-dimethylphenyl)prop-2-enoate
Uniqueness
Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate is unique due to the presence of the 2,4-dimethylphenyl group, which can influence the compound’s reactivity and the properties of the resulting triazoles . This structural variation can lead to different biological activities and applications compared to other similar compounds.
特性
IUPAC Name |
methyl (Z)-2-azido-3-(2,4-dimethylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-4-5-10(9(2)6-8)7-11(14-15-13)12(16)17-3/h4-7H,1-3H3/b11-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSJXUGFAGHFME-XFFZJAGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=C(C(=O)OC)N=[N+]=[N-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C(/C(=O)OC)\N=[N+]=[N-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Chlorophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382833.png)
![N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2382834.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-chloro-4-fluorobenzamide](/img/structure/B2382837.png)
![(2S)-2-[4-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2382839.png)
![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2382841.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2382843.png)
![2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2382844.png)

![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-phenylazepane-1-carboxylate](/img/structure/B2382847.png)
![N-[1-[4-(Prop-2-enoylamino)benzoyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2382848.png)

![4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2382850.png)
